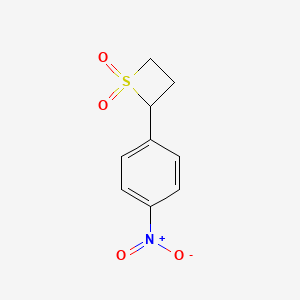![molecular formula C14H21N3S B14581003 2-{3-[4-(Propan-2-yl)phenyl]butylidene}hydrazine-1-carbothioamide CAS No. 61356-16-9](/img/structure/B14581003.png)
2-{3-[4-(Propan-2-yl)phenyl]butylidene}hydrazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[4-(Propan-2-yl)phenyl]butylidene}hydrazine-1-carbothioamide is a chemical compound with a complex structure that includes a hydrazine and carbothioamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[4-(Propan-2-yl)phenyl]butylidene}hydrazine-1-carbothioamide typically involves the reaction of 4-phenyl-3-thiosemicarbazide with an appropriate aldehyde or ketone under reflux conditions. For example, a solution of 4-phenyl-3-thiosemicarbazide in acetone can be heated to reflux for a couple of hours to yield the desired compound as colorless crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{3-[4-(Propan-2-yl)phenyl]butylidene}hydrazine-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated hydrazine derivative.
Scientific Research Applications
2-{3-[4-(Propan-2-yl)phenyl]butylidene}hydrazine-1-carbothioamide has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may have potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{3-[4-(Propan-2-yl)phenyl]butylidene}hydrazine-1-carbothioamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazine and carbothioamide derivatives, such as:
- 4-phenyl-3-thiosemicarbazide
- N-phenyl-2-(propan-2-ylidene)hydrazine-1-carbothioamide
Uniqueness
What sets 2-{3-[4-(Propan-2-yl)phenyl]butylidene}hydrazine-1-carbothioamide apart is its unique structural features, which may confer specific reactivity and biological activity not observed in closely related compounds
Properties
CAS No. |
61356-16-9 |
|---|---|
Molecular Formula |
C14H21N3S |
Molecular Weight |
263.40 g/mol |
IUPAC Name |
[3-(4-propan-2-ylphenyl)butylideneamino]thiourea |
InChI |
InChI=1S/C14H21N3S/c1-10(2)12-4-6-13(7-5-12)11(3)8-9-16-17-14(15)18/h4-7,9-11H,8H2,1-3H3,(H3,15,17,18) |
InChI Key |
OLEZADUIWJGHSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)CC=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Nitrophenyl)methyl]butanedioic acid](/img/structure/B14580920.png)
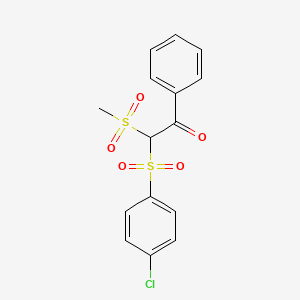
![Propanedioic acid, [2-[2-(acetyloxy)ethoxy]ethylidene]-, diethyl ester](/img/structure/B14580935.png)
![2-Cyano-N-(ethylcarbamoyl)-2-{[(prop-2-en-1-yl)oxy]imino}acetamide](/img/structure/B14580942.png)
![3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-[(propan-2-yl)oxy]quinolin-4(3H)-one](/img/structure/B14580955.png)
![1H-Imidazole-1-carboxamide, N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-](/img/structure/B14580958.png)

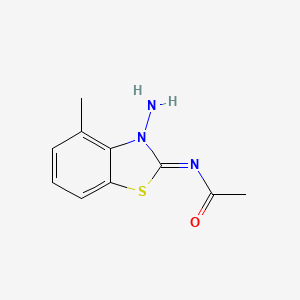
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(2-methylpropyl)-, iodide](/img/structure/B14580988.png)
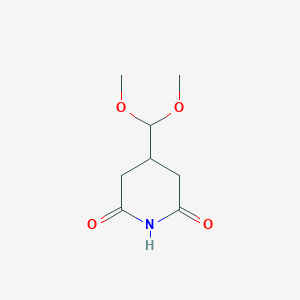
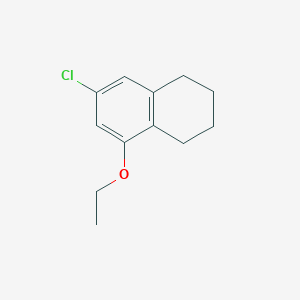
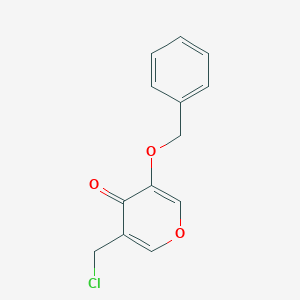
![N-[7-Chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14581021.png)
